

5-Acetyl-2-bromobenzonitrile: A Technical Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: 5-Acetyl-2-bromobenzonitrile

Cat. No.: B595751

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CAS Number: 1263285-73-9

A Core Intermediate for Novel Therapeutics

This technical guide provides an in-depth overview of **5-Acetyl-2-bromobenzonitrile**, a key building block for researchers and scientists in the field of drug development. This document outlines its chemical and physical properties, potential synthetic routes, and its emerging role in the synthesis of targeted therapies, including kinase inhibitors and proteolysis-targeting chimeras (PROTACs).

Physicochemical Properties

5-Acetyl-2-bromobenzonitrile is a solid organic compound at room temperature.[\[1\]](#) Its key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	1263285-73-9	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₉ H ₆ BrNO	[3] [4]
Molecular Weight	224.05 g/mol	[3]
Physical Form	Solid	[1]
Purity	Typically ≥97%	[1] [3]
Storage	Store at room temperature in a dry, sealed container.	[1]
Boiling Point (Predicted)	350.6 ± 37.0 °C	[4]
Flash Point (Predicted)	165.8 ± 26.5 °C	[4]
Density (Predicted)	1.56 ± 0.1 g/cm ³	[4]

Synthesis and Reactivity

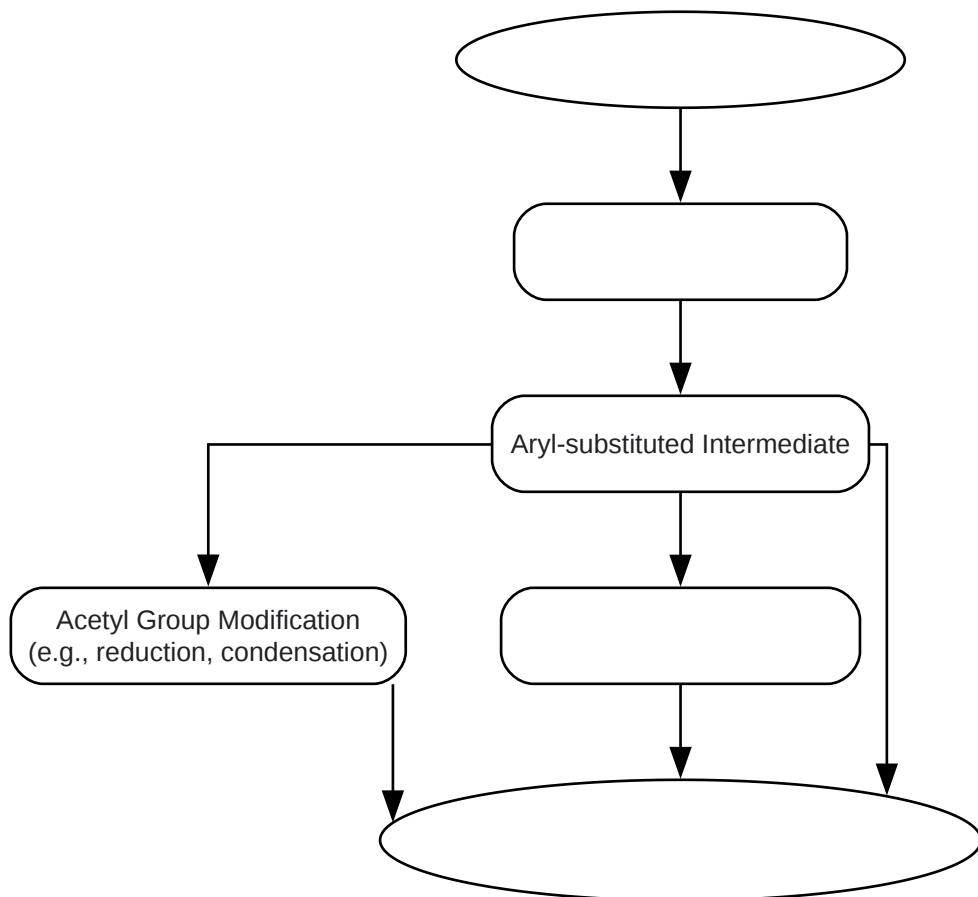
While a specific, detailed experimental protocol for the synthesis of **5-Acetyl-2-bromobenzonitrile** is not readily available in peer-reviewed literature, its structure suggests plausible synthetic routes based on established organic chemistry principles. A potential synthetic approach could involve the Friedel-Crafts acylation of 2-bromobenzonitrile.

The reactivity of **5-Acetyl-2-bromobenzonitrile** is primarily dictated by its three functional groups: the bromo substituent, the acetyl group, and the nitrile group.

- Bromo Group:** The bromine atom on the aromatic ring is a versatile handle for various cross-coupling reactions. It is particularly amenable to Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds and the introduction of diverse aryl or heteroaryl moieties. This is a crucial step in the synthesis of many complex drug molecules.
- Acetyl Group:** The acetyl group can undergo a variety of chemical transformations. The carbonyl can be reduced to an alcohol, which can then be further functionalized. The methyl group can be a site for condensation reactions or halogenation to introduce further reactive handles.

- **Nitrile Group:** The nitrile group is relatively stable but can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for derivatization and molecular elaboration.

A logical workflow for the utilization of **5-Acetyl-2-bromobenzonitrile** in the synthesis of more complex molecules is depicted below.



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Figure 1. A generalized workflow illustrating the synthetic utility of **5-Acetyl-2-bromobenzonitrile**.

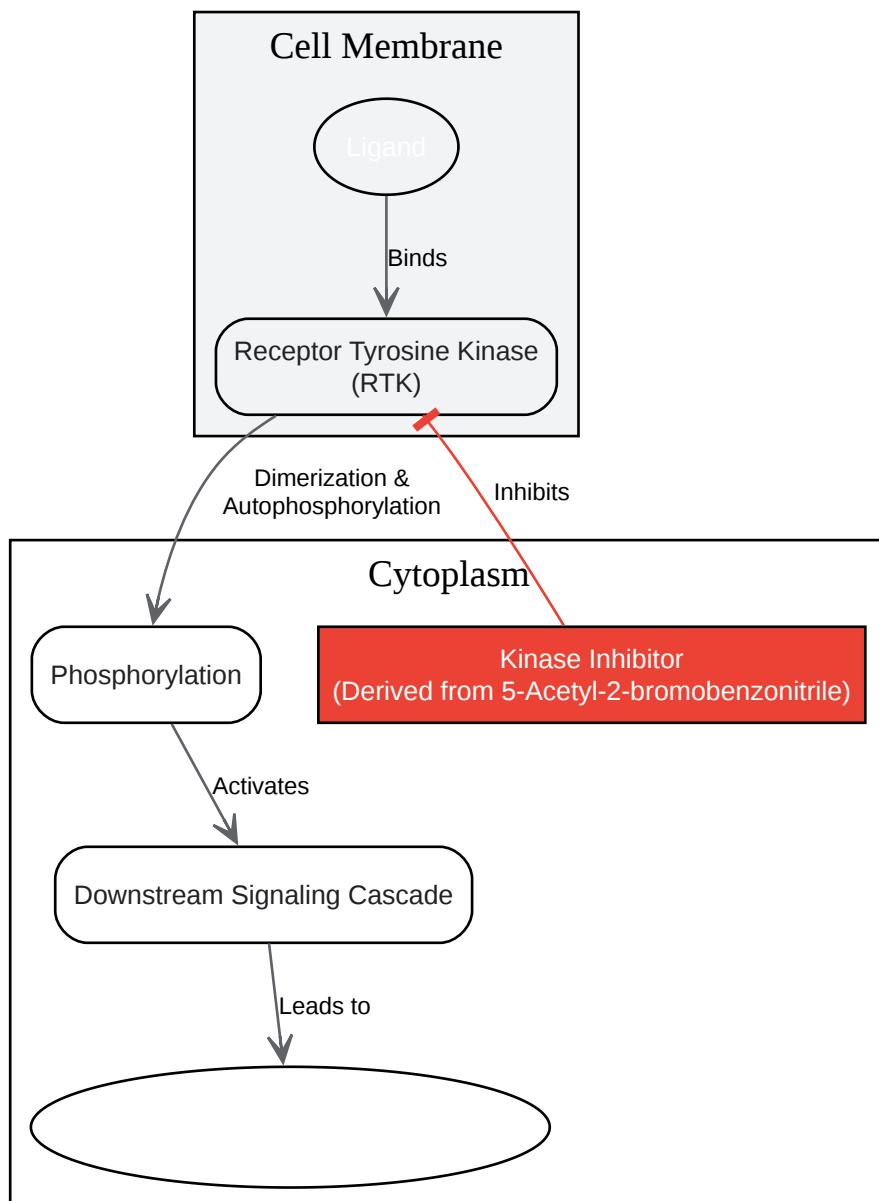
Applications in Drug Discovery

The structural motifs present in **5-Acetyl-2-bromobenzonitrile** make it a valuable precursor in the synthesis of various biologically active molecules, particularly in the realm of oncology and immunology.

Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies.^[7] The benzonitrile scaffold is a common feature in many kinase inhibitors, where the nitrile group can form key interactions within the ATP-binding pocket of the target kinase. The acetyl and bromo groups of **5-Acetyl-2-bromobenzonitrile** provide points for synthetic elaboration to build out the rest of the inhibitor molecule, which can be designed to target specific kinases such as Bruton's tyrosine kinase (BTK) or Interleukin-2-inducible T-cell kinase (ITK).^[8] The synthesis of such inhibitors often involves a key cross-coupling reaction at the bromo position to introduce a larger, often heterocyclic, moiety.

The general signaling pathway for a receptor tyrosine kinase (RTK) that can be targeted by inhibitors derived from this scaffold is illustrated below.



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Figure 2. A simplified diagram of a receptor tyrosine kinase signaling pathway and the point of intervention for a kinase inhibitor.

PROTACs and Molecular Glues

The field of targeted protein degradation has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the

proteasome. **5-Acetyl-2-bromobenzonitrile** can serve as a building block for the synthesis of ligands that bind to target proteins of interest. The bromo and acetyl functionalities allow for the attachment of linkers connected to an E3 ligase-binding moiety.

Experimental Protocols

While a specific protocol for the synthesis of **5-Acetyl-2-bromobenzonitrile** is not publicly available, a general procedure for a Friedel-Crafts acylation, which is a plausible synthetic route, is provided below for illustrative purposes. Note: This is a generalized protocol and would require optimization for the specific substrates.

Hypothetical Synthesis of **5-Acetyl-2-bromobenzonitrile** via Friedel-Crafts Acylation

- Materials: 2-bromobenzonitrile, acetyl chloride, aluminum chloride (AlCl_3), dichloromethane (DCM).
- Procedure:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in dry dichloromethane under a nitrogen atmosphere.
 - Cool the suspension in an ice bath.
 - Slowly add acetyl chloride to the stirred suspension.
 - After the addition is complete, add a solution of 2-bromobenzonitrile in dry dichloromethane dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.
 - After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
 - Separate the organic layer, and extract the aqueous layer with dichloromethane.

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to afford **5-Acetyl-2-bromobenzonitrile**.

Disclaimer: This is a hypothetical protocol and should be adapted and optimized by a qualified chemist. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

5-Acetyl-2-bromobenzonitrile is a valuable and versatile building block in medicinal chemistry. Its trifunctional nature provides a platform for the synthesis of a wide range of complex molecules with potential therapeutic applications. Its utility in the construction of kinase inhibitors and as a precursor for PROTACs highlights its importance for researchers in academic and industrial drug discovery settings. Further exploration of the reactivity and applications of this compound is likely to yield novel therapeutic agents.

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References

- 1. 5-Acetyl-2-bromobenzonitrile | 1263285-73-9 [sigmaaldrich.com]
- 2. rndmate.com [rndmate.com]
- 3. 1263285-73-9 | 5-Acetyl-2-bromobenzonitrile - Moldb [moldb.com]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 1263285-73-9 Cas No. | 5-Acetyl-2-bromobenzonitrile | Apollo [store.apolloscientific.co.uk]
- 7. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. imtm.cz [imtm.cz]
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